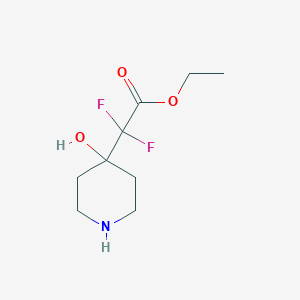

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate

Description

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate (CAS: Not explicitly listed, but referenced as a hydrochloride salt in and ) is a fluorinated piperidine derivative with a unique structural motif combining a difluoroacetate ester and a 4-hydroxypiperidine moiety. Its hydrochloride salt form (C₉H₁₆ClF₂NO₃, MW: 259.68 g/mol) is commercially available with 95% purity . The hydroxyl and piperidine groups enhance its polarity, making it suitable for applications in drug discovery, particularly in modulating pharmacokinetic properties like solubility and bioavailability.

Properties

Molecular Formula |

C9H15F2NO3 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate |

InChI |

InChI=1S/C9H15F2NO3/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8/h12,14H,2-6H2,1H3 |

InChI Key |

QVNNXHSAHHWZQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1(CCNCC1)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate typically involves the reaction of 4-hydroxypiperidine with ethyl 2,2-difluoroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the carbonyl carbon of the difluoroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 2,2-difluoro-2-(4-oxopiperidin-4-yl)acetate.

Reduction: Formation of ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)ethanol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets. The presence of the piperidine ring and the difluoroacetate moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Key Comparative Insights

Physicochemical Properties

- Polarity : The 4-hydroxypiperidine group in the parent compound increases polarity compared to aryl-substituted analogues (e.g., nitrophenyl or chromenyl derivatives), enhancing solubility in polar solvents .

- Thermal Stability : Chromone derivatives (e.g., 2d) exhibit defined melting points (~68°C), while piperidine-based analogues lack reported thermal data, likely due to hygroscopicity .

Commercial and Industrial Relevance

- Cost : Nitrophenyl derivatives (e.g., CAS 243656-25-9) are priced lower (~$250/gram) compared to specialized piperidine derivatives, reflecting differences in synthetic complexity .

Biological Activity

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C9H14F2N2O3

- Molecular Weight : 220.22 g/mol

- CAS Number : 1258639-20-1

The compound features a difluorinated acetyl group attached to a piperidine derivative, which is key to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the piperidine ring facilitates interactions with various receptor sites, influencing signal transduction pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate neurotransmitter receptors, affecting neurological functions.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neurological Disorders : Given its structure, it may have implications in treating conditions like anxiety or depression by modulating neurotransmitter systems.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, particularly against certain bacterial strains.

Case Studies and Experimental Data

- In Vitro Studies :

- A study evaluated the compound's effect on various cell lines, showing significant inhibition of cell proliferation in cancerous cells at micromolar concentrations.

- Another study highlighted its ability to reduce inflammatory markers in macrophage cultures.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Cancer | 10 µM | Inhibition of proliferation | |

| Macrophage | 5 µM | Reduction in inflammatory markers |

- In Vivo Studies :

- Animal models treated with this compound displayed reduced symptoms of inflammation and improved neurological function in models of neurodegeneration.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique biological potential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperidine | Piperidine | Basic structure; limited activity |

| 4-Hydroxypiperidine | 4-Hydroxypiperidine | Moderate activity; lacks ester |

| Ethyl 2-(4-hydroxypiperidin-4-yl)acetate | Ethyl 2-(4-hydroxypiperidin-4-yl)acetate | Active; precursor for various derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.